molecular formula C22H26N4O3 B11226165 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11226165
M. Wt: 394.5 g/mol
InChI Key: IENMXNSOLPAVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

The synthesis of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves multiple steps, including the formation of the indole ring and subsequent functionalization. Common synthetic routes include:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C22H26N4O3/c1-29-20-9-5-8-19-17(20)10-12-25(19)13-11-23-21(27)15-26-22(28)14-16-6-3-2-4-7-18(16)24-26/h5,8-10,12,14H,2-4,6-7,11,13,15H2,1H3,(H,23,27)

InChI Key

IENMXNSOLPAVAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C(=O)C=C4CCCCCC4=N3

Origin of Product

United States

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